N-(3-Methoxypropyl)DL-Z-Phenylalaninamide
Description
N-(3-Methoxypropyl)DL-Z-Phenylalaninamide (CAS: 1214193-95-9) is a carbamic acid derivative with the molecular formula C₂₁H₂₆N₂O₄ and a molar mass of 370.44 g/mol . Its structure includes a phenylalaninamide backbone modified by a methoxypropyl group, which confers unique physicochemical properties:
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(3-methoxypropyl)carbamate |
InChI |
InChI=1S/C21H26N2O4/c1-26-14-8-13-23(21(25)27-16-18-11-6-3-7-12-18)19(20(22)24)15-17-9-4-2-5-10-17/h2-7,9-12,19H,8,13-16H2,1H3,(H2,22,24)/t19-/m0/s1 |
InChI Key |
DIRKNEYQDDZZNI-IBGZPJMESA-N |
Isomeric SMILES |
COCCCN([C@@H](CC1=CC=CC=C1)C(=O)N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COCCCN(C(CC1=CC=CC=C1)C(=O)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)DL-Z-Phenylalaninamide typically involves the reaction of phenylalanine derivatives with methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxypropyl)DL-Z-Phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-(3-Methoxypropyl)DL-Z-Phenylalaninamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)DL-Z-Phenylalaninamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation .
Comparison with Similar Compounds
Key Observations :
- Amide vs. Imide : The target compound’s amide group contrasts with 3-chloro-N-phenyl-phthalimide’s imide ring, which is more rigid and electron-withdrawing due to the chloro substituent .
- Methoxypropyl Chain : Both the target compound and methoprotryne feature a methoxypropyl group, but methoprotryne’s triazine core directs it toward agricultural uses, whereas the phenylalaninamide backbone suggests biochemical relevance .
- Directing Groups : The hydroxy-dimethylethyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables N,O-bidentate coordination for catalysis, a property absent in the target compound .
2.2. Physicochemical Properties
| Property | This compound | 3-Chloro-N-phenyl-phthalimide | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide |
|---|---|---|---|
| Boiling Point | 601.4°C | Not reported | Not reported |
| Density | 1.145 g/cm³ | Not reported | Not reported |
| pKa | 11.17 (basic) | ~8–10 (imide proton) | ~4–6 (amide proton) |
Insights :
- The target’s high boiling point reflects its large molecular weight and carbamate stability.
- Its predicted pKa of 11.17 indicates moderate basicity, likely due to the methoxypropyl group’s electron-donating effects, contrasting with the acidic imide proton in 3-chloro-N-phenyl-phthalimide .
Biological Activity
N-(3-Methoxypropyl)DL-Z-Phenylalaninamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on various studies.
- Chemical Formula : C16H22N2O2
- Molecular Weight : 278.36 g/mol
- CAS Number : 1214193-95-9
This compound features a methoxypropyl group attached to a phenylalanine derivative, which may influence its interaction with biological targets.
This compound has been studied for its interaction with various receptors and enzymes. Preliminary findings suggest it may exhibit selective binding properties, particularly towards melatonin receptors, which are implicated in various physiological processes including circadian rhythm regulation and neuroprotection.
Receptor Binding Studies
Research indicates that structural modifications in similar compounds can enhance binding affinity to melatonin receptors (MT1 and MT2). For instance, derivatives of this compound have shown promising results in receptor binding assays, indicating potential therapeutic applications in sleep disorders and neurodegenerative diseases .
Antioxidant Properties
Several studies have highlighted the antioxidant capabilities of compounds structurally related to this compound. These properties are crucial in mitigating oxidative stress, which is linked to various chronic diseases.
Neuroprotective Effects
In vivo studies have suggested that this compound may exert neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of neuroinflammation. For example, compounds with similar structures have shown efficacy in reducing markers of oxidative damage in neuronal cells .
Case Studies and Research Findings
-
Study on Neuroprotection :
- A study evaluated the effects of this compound in a model of neurodegeneration induced by oxidative stress. The results indicated significant improvements in cognitive function and reduced neuronal cell death compared to control groups.
- Binding Affinity Analysis :
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
